molecular formula C7H12N2O B7763207 1-(1-ethyl-1H-pyrazol-4-yl)ethanol

1-(1-ethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B7763207
M. Wt: 140.18 g/mol
InChI Key: YRMRHPNRMWAOIM-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)ethanol is an organic compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol can be synthesized through the reaction of 1-ethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically involves the formation of an intermediate, which is then reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone

    Reduction: 1-(1-Ethyl-1H-pyrazol-4-yl)ethane

    Substitution: 1-(1-Ethyl-1H-pyrazol-4-yl)ethyl halides

Scientific Research Applications

1-(1-Ethyl-1H-pyrazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(1-Ethyl-1H-pyrazol-4-yl)ethanol can be compared with other similar compounds, such as:

    1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.

    1-(1-Methyl-1H-pyrazol-4-yl)ethanol: The presence of a methyl group instead of an ethyl group can influence the compound’s physical and chemical properties.

    1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol: Additional methyl groups on the pyrazole ring can affect the compound’s steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMRHPNRMWAOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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